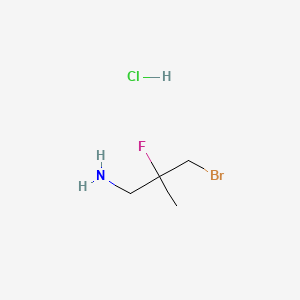

3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride

Description

3-Bromo-2-fluoro-2-methylpropan-1-amine hydrochloride is a halogenated amine salt characterized by a propane backbone substituted with bromo (Br) and fluoro (F) groups at the second carbon, along with a methyl branch. The hydrochloride salt enhances its stability and solubility in aqueous matrices, making it suitable for pharmaceutical research applications, such as a reference standard or synthetic intermediate .

Properties

Molecular Formula |

C4H10BrClFN |

|---|---|

Molecular Weight |

206.48 g/mol |

IUPAC Name |

3-bromo-2-fluoro-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C4H9BrFN.ClH/c1-4(6,2-5)3-7;/h2-3,7H2,1H3;1H |

InChI Key |

RNQLTWVIBBFOSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(CBr)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride typically involves multiple steps. One common method includes the bromination of 2-fluoro-2-methylpropan-1-amine, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride may involve large-scale bromination reactions using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Addition Reactions: The presence of halogens makes it reactive towards addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride include nucleophiles such as amines, alcohols, and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from reactions involving 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride depend on the specific reaction pathway. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides or hydroxylated derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated amines have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride exerts its effects involves interactions with specific molecular targets. The presence of halogens can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related halogenated amines:

Key Observations :

- The target compound’s small molecular weight (~208.48) and linear structure contrast with bulkier analogs featuring aromatic or cycloalkyl groups (e.g., 290.62–360.72 MW).

- Fluorine’s electronegativity may enhance metabolic stability compared to non-fluorinated analogs, a property critical in drug development .

Stability and Analytical Considerations

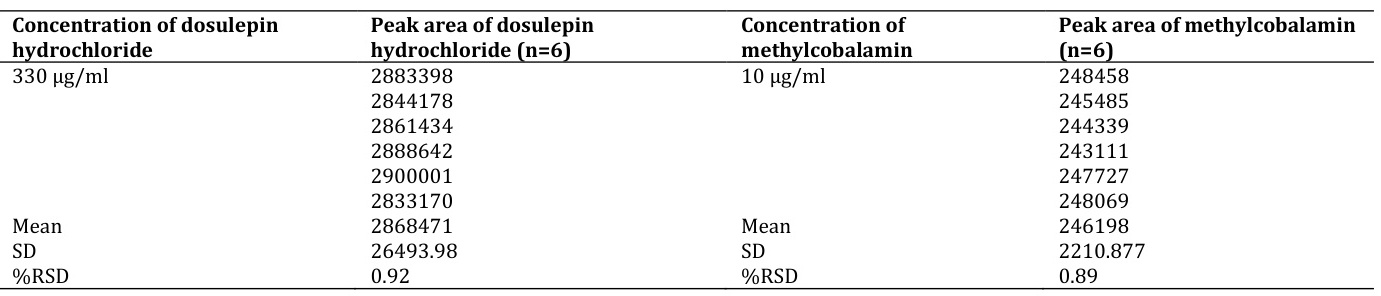

- Stability : Hydrochloride salts of amines generally exhibit improved stability under controlled conditions. For example, amitriptyline hydrochloride () and dosulepin hydrochloride () are analyzed via RP-HPLC, suggesting similar methods apply to the target compound.

- Analytical Challenges : Halogenated amines may require optimized chromatographic conditions due to polar halogen interactions. and highlight repeatability and accuracy thresholds (e.g., <2% RSD), which are industry standards for such compounds .

Biological Activity

3-Bromo-2-fluoro-2-methylpropan-1-amine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C4H10BrFClN

- Molecular Weight : 201.49 g/mol

- IUPAC Name : 3-Bromo-2-fluoro-2-methylpropan-1-amine hydrochloride

The biological activity of 3-Bromo-2-fluoro-2-methylpropan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. The presence of bromine and fluorine atoms enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular receptors.

Proposed Mechanisms :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, affecting pathways related to mood and cognition.

- Receptor Modulation : It could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Neuropharmacological Effects : Research indicates potential antidepressant and anxiolytic properties.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacological | Potential antidepressant and anxiolytic effects | |

| Antimicrobial | Effectiveness against certain bacterial strains |

Case Studies

Several studies have explored the biological effects of 3-Bromo-2-fluoro-2-methylpropan-1-amine hydrochloride:

-

Neuropharmacological Study :

- A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depression-like behaviors. The mechanism was linked to increased serotonin levels in the brain.

- Findings : The compound showed a dose-dependent effect, suggesting a potential therapeutic window for treating mood disorders.

-

Antimicrobial Efficacy :

- In vitro tests revealed that 3-Bromo-2-fluoro-2-methylpropan-1-amine hydrochloride exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Results : The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate effectiveness.

Research Findings

Recent research has highlighted the importance of fluorinated compounds in drug design due to their unique pharmacokinetic properties. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability.

Key Research Insights:

- Fluorinated amines are often more potent than their non-fluorinated counterparts due to increased binding affinity to target enzymes and receptors.

- Studies suggest that the bromine atom may also play a role in enhancing the overall biological activity by stabilizing the molecular structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.